

# Rad51-IN-4: A Technical Guide to its Discovery and Synthesis

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## Compound of Interest

Compound Name: Rad51-IN-4

Cat. No.: B15141539

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## Abstract

Rad51, a key enzyme in the homologous recombination (HR) pathway for DNA double-strand break repair, is a critical target in oncology. Its overexpression in many cancers is linked to therapeutic resistance and poor patient outcomes. This technical guide provides an in-depth overview of the discovery and synthesis of **Rad51-IN-4**, a potent inhibitor of Rad51. This document details the scientific background, discovery, synthesis pathway, and biological activity of **Rad51-IN-4**, offering valuable insights for researchers and professionals in drug development.

## Introduction to Rad51 and its Role in Homologous Recombination

Rad51 is a eukaryotic recombinase that plays a central role in the repair of DNA double-strand breaks (DSBs) through the high-fidelity homologous recombination pathway. This process is essential for maintaining genomic integrity. The key steps involving Rad51 in homologous recombination are:

- **DSB Recognition and Resection:** Following a DSB, the MRN complex (MRE11-RAD50-NBS1) binds to the broken DNA ends and initiates resection, creating 3' single-stranded DNA (ssDNA) overhangs.

- **RPA Coating:** The exposed ssDNA is coated by Replication Protein A (RPA) to protect it from degradation and to remove secondary structures.
- **Rad51 Filament Formation:** Mediated by proteins such as BRCA2 and PALB2, Rad51 displaces RPA and polymerizes onto the ssDNA to form a right-handed helical nucleoprotein filament.
- **Homology Search and Strand Invasion:** The Rad51-ssDNA filament searches for a homologous DNA sequence on a sister chromatid or homologous chromosome. Upon finding a match, it invades the homologous duplex DNA, creating a displacement loop (D-loop).
- **DNA Synthesis and Resolution:** The invading 3' end is used as a primer for DNA synthesis, using the homologous DNA as a template to accurately repair the break. The resulting Holliday junctions are then resolved.

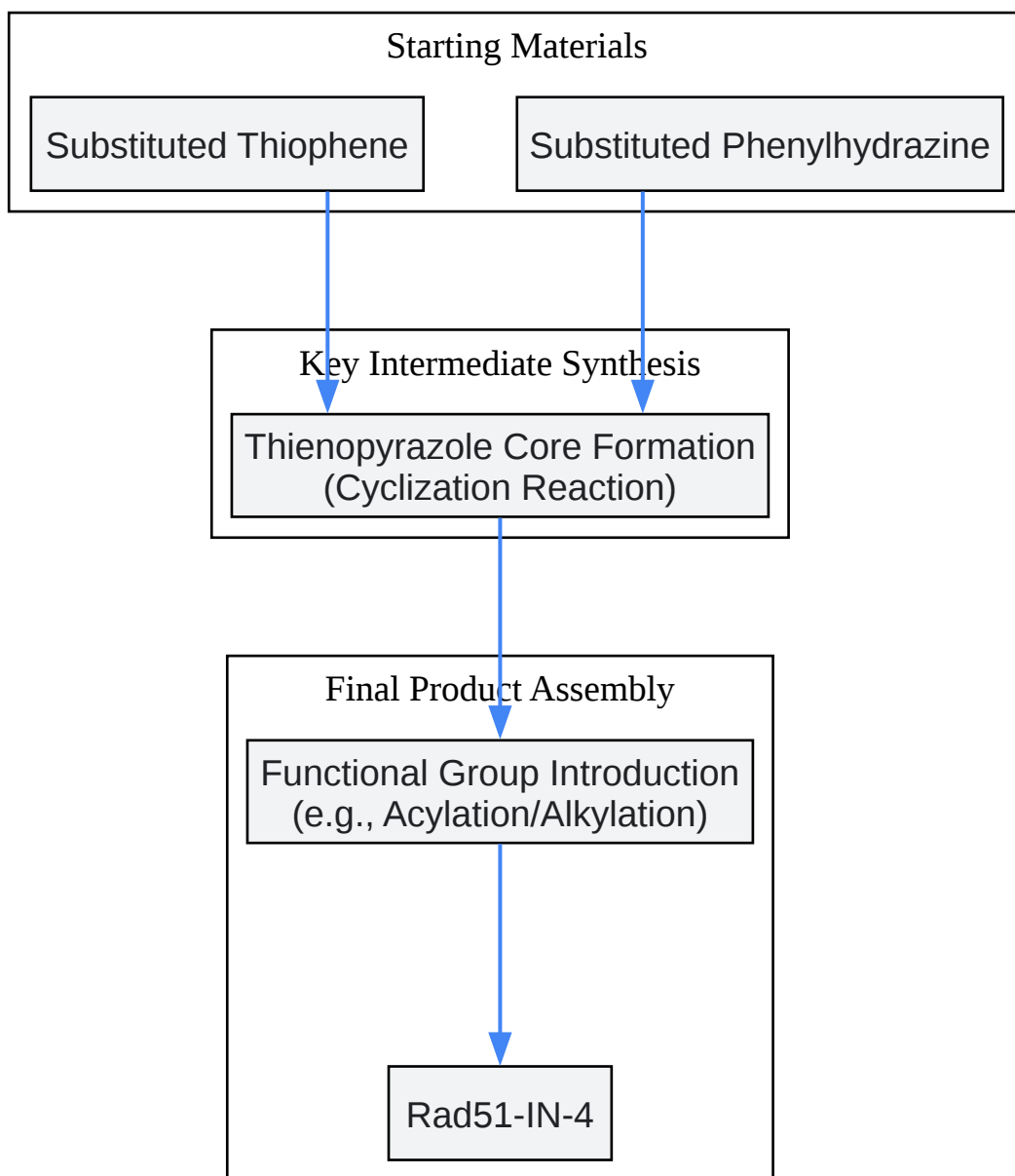
Due to its critical role in DNA repair, cancer cells often upregulate Rad51 to survive the increased DNA damage associated with rapid proliferation and to resist DNA-damaging cancer therapies. This makes Rad51 an attractive target for the development of novel anticancer agents.

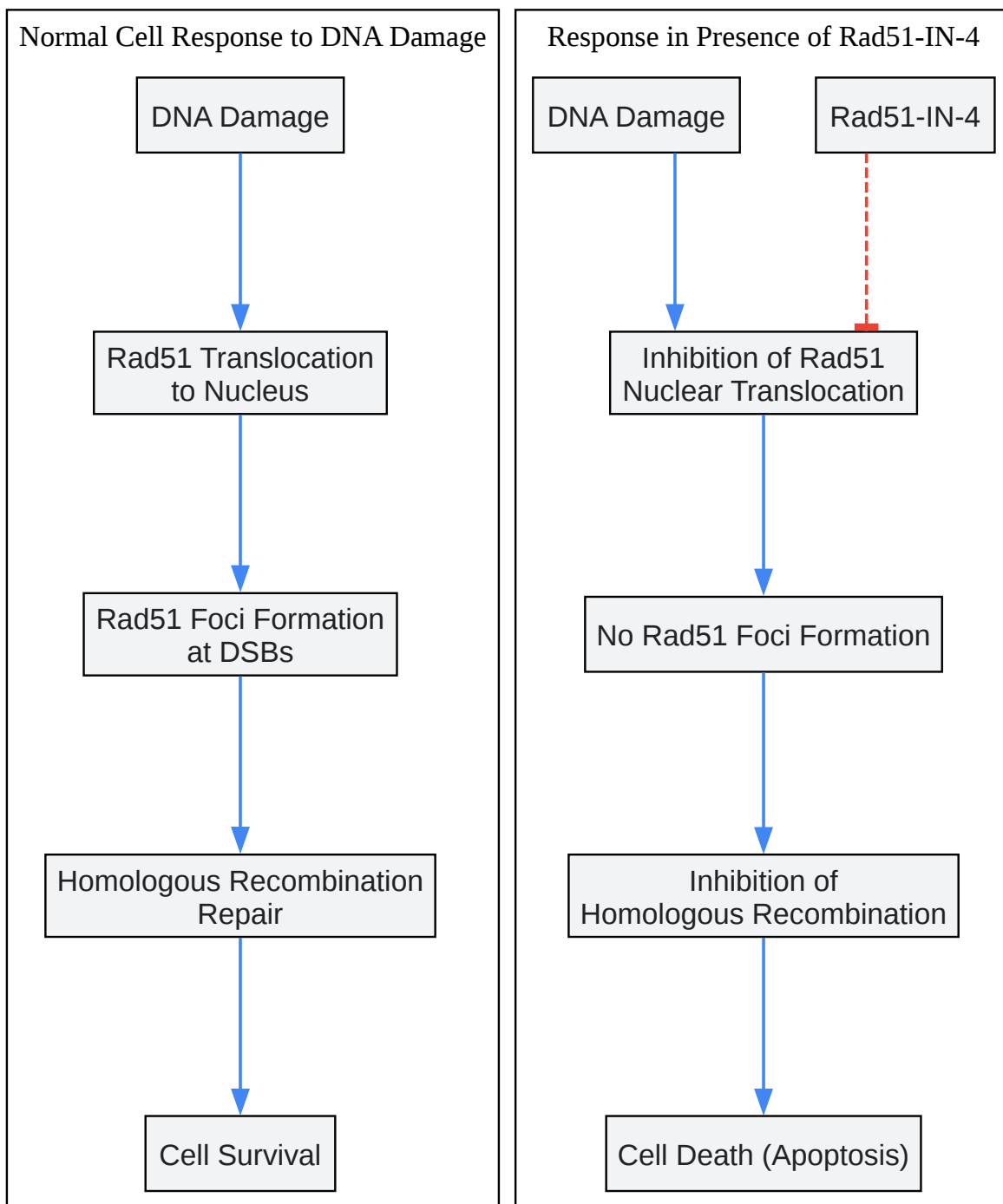
## Discovery of Rad51-IN-4

**Rad51-IN-4** was identified as a potent inhibitor of Rad51 in the patent WO2019014315A1, where it is referred to as compound R12. The discovery was part of a broader effort to identify novel small molecules that could inhibit the function of Rad51 for therapeutic purposes, particularly in the context of cancer. The patent discloses a series of compounds, including **Rad51-IN-4**, that were designed and synthesized to target Rad51.

## Synthesis Pathway of Rad51-IN-4

The synthesis of **Rad51-IN-4**, as described for related compounds in the patent literature, involves a multi-step process. A representative synthetic route is outlined below.





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